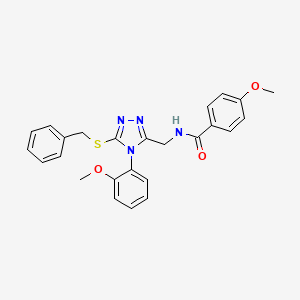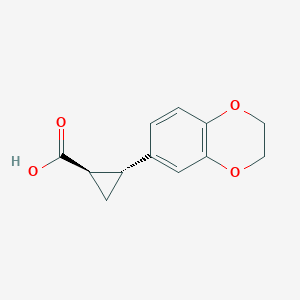
(1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid is a complex organic compound characterized by a cyclopropane ring attached to a carboxylic acid group and a benzodioxin moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor followed by the introduction of the benzodioxin moiety. Common synthetic routes may include:
Cyclopropanation: This step involves the formation of the cyclopropane ring, often achieved through the reaction of an alkene with a diazo compound in the presence of a metal catalyst.
Benzodioxin Introduction: The benzodioxin moiety can be introduced via a nucleophilic substitution reaction, where a suitable benzodioxin precursor reacts with the cyclopropane intermediate.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzodioxin moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminoethyl methacrylate hydrochloride: Contains a similar benzodioxin moiety but differs in its functional groups and overall structure.
2-Fluoro-1,3-diamino-4,6-dinitrobenzene: Shares structural similarities but has different functional groups and properties.
Uniqueness
(1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid is unique due to its specific combination of a cyclopropane ring and a benzodioxin moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c13-12(14)9-6-8(9)7-1-2-10-11(5-7)16-4-3-15-10/h1-2,5,8-9H,3-4,6H2,(H,13,14)/t8-,9+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAGUSBYBOKQCT-DTWKUNHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3CC3C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)[C@@H]3C[C@H]3C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-(dipropylsulfamoyl)benzamide](/img/structure/B2391517.png)
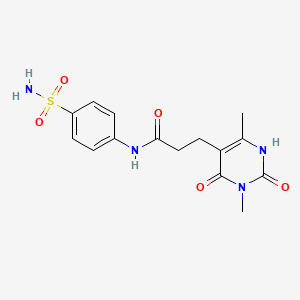
![5-Bromo-2-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]pyrimidine](/img/structure/B2391523.png)
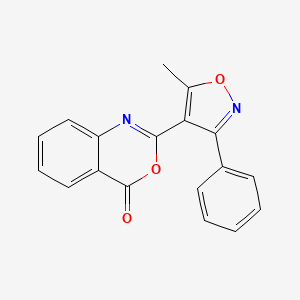
![Methyl 2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2391526.png)

![Methyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-4-(4-methoxyphenyl)butanoate](/img/structure/B2391530.png)
![2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone](/img/structure/B2391533.png)

![ethyl 2-[(2E)-1-methylimidazolidin-2-ylidene]acetate](/img/structure/B2391536.png)
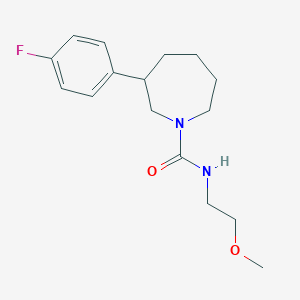
![2-{Hydroxy[(pyridin-4-yl)amino]methylidene}-2,3-dihydropyridin-3-one](/img/structure/B2391539.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-nitrobenzamide](/img/structure/B2391540.png)
